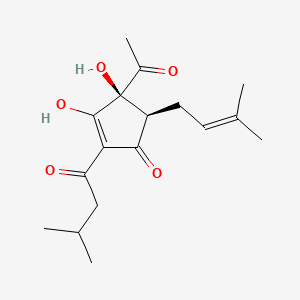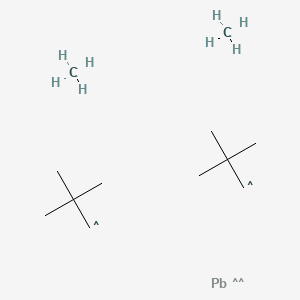
CID 101289951
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 101289951 is an organolead compound with the chemical formula (CH₃)₂Pb(C₅H₁₁)₂ It is a tetraalkyllead compound, where the lead atom is bonded to two methyl groups and two neopentyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: CID 101289951 can be synthesized through the reaction of lead(IV) chloride with neopentylmagnesium bromide and methylmagnesium bromide. The reaction typically occurs in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.
Industrial Production Methods: Industrial production of dimethyldineopentyllead involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: CID 101289951 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lead oxides and other by-products.
Reduction: It can be reduced under specific conditions to form lower oxidation state lead compounds.
Substitution: The methyl and neopentyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, ozone, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenated compounds and strong acids or bases are typically used for substitution reactions.
Major Products Formed:
Oxidation: Lead oxides and various organic by-products.
Reduction: Lower oxidation state lead compounds.
Substitution: New organolead compounds with different alkyl or aryl groups.
Scientific Research Applications
CID 101289951 has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organolead compounds.
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Medicine: Although not widely used in medicine, its derivatives are being studied for potential therapeutic applications.
Industry: It is used in the production of specialized materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of dimethyldineopentyllead involves its interaction with various molecular targets. The lead atom can form bonds with different atoms and molecules, influencing their chemical behavior. The pathways involved include:
Binding to enzymes and proteins: This can alter their activity and function.
Interaction with nucleic acids: It can affect DNA and RNA, potentially leading to genetic mutations or other effects.
Comparison with Similar Compounds
CID 101289951 can be compared with other tetraalkyllead compounds such as:
Tetramethyllead (Pb(CH₃)₄): Similar in structure but with four methyl groups.
Tetraethyllead (Pb(C₂H₅)₄): Contains four ethyl groups instead of methyl and neopentyl groups.
Trimethylneopentyllead (Pb(CH₃)₃(C₅H₁₁)): Contains three methyl groups and one neopentyl group.
Uniqueness: this compound is unique due to the presence of both methyl and neopentyl groups, which confer distinct chemical properties and reactivity compared to other tetraalkyllead compounds.
Properties
CAS No. |
17394-03-5 |
|---|---|
Molecular Formula |
C12H30Pb |
Molecular Weight |
381.572 |
IUPAC Name |
2,2-dimethylpropane;lead;methane |
InChI |
InChI=1S/2C5H11.2CH4.Pb/c2*1-5(2,3)4;;;/h2*1H2,2-4H3;2*1H4; |
InChI Key |
ZBKHAIBPFIHYHT-UHFFFAOYSA-N |
SMILES |
C.C.CC(C)(C)[CH2].CC(C)(C)[CH2].[Pb] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13R,15S,16R,17R,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-15,16,17-triol](/img/structure/B579650.png)
![[(4R,4aR,8R,8aR)-4-(hydroxymethyl)-2,6-diphenyl-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-8-yl]methanol](/img/structure/B579651.png)
![[(2R,3R,4R,5R,6R)-5-acetamido-4,6-diacetyloxy-3-methoxyoxan-2-yl]methyl acetate](/img/structure/B579653.png)
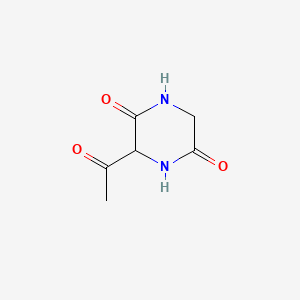
![propan-2-yl (2S)-3-methyl-2-[[(2S)-3-methyl-1-oxo-1-propan-2-yloxybutan-2-yl]carbamoylamino]butanoate](/img/structure/B579658.png)
![methyl 2-[(1S,2S,5R,6R,10S,13R,14R,16S)-6-(furan-3-yl)-14-hydroxy-1,5,15,15-tetramethyl-8,17-dioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-11-en-16-yl]acetate](/img/structure/B579659.png)
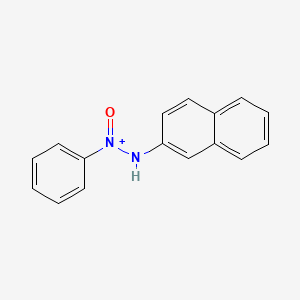
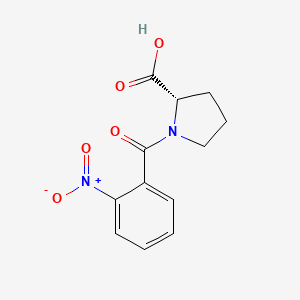
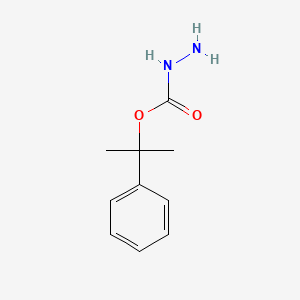
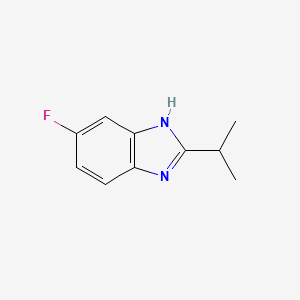
![(2R,6R)-2-methyl-3-methylidene-6-[(1S,3R,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-6-oxo-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]heptanoic acid](/img/structure/B579668.png)
